

# Application Notes and Protocols: Imiquimod-Induced Skin Inflammation Model with JNJ-61803534

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## Compound of Interest

Compound Name: JNJ-3534

Cat. No.: B1192960

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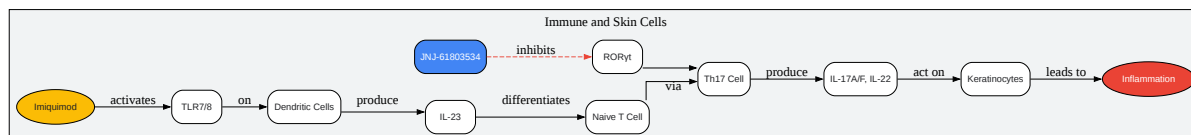
## Introduction

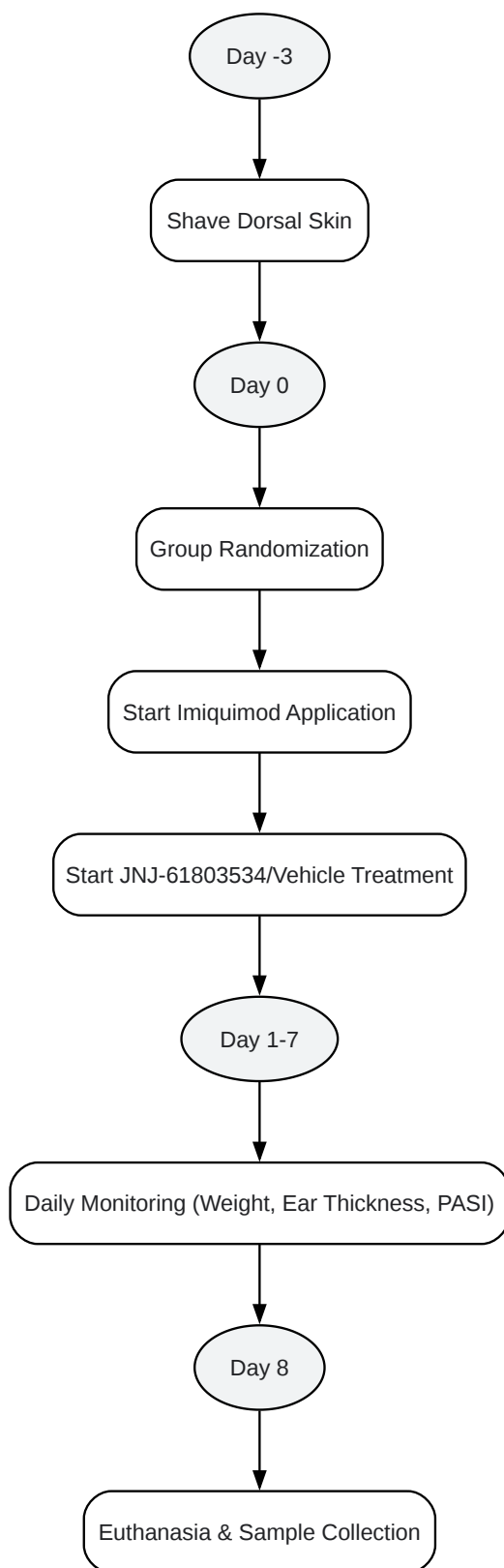
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis. The imiquimod (IMQ)-induced skin inflammation model in mice is a widely used and robust preclinical model that recapitulates many of the key histopathological and immunological features of human plaque psoriasis, including its dependence on the IL-23/IL-17 axis.<sup>[1][2]</sup> This model is valuable for the in vivo screening and pharmacological characterization of novel anti-psoriatic drug candidates.

JNJ-61803534 is a potent and selective oral inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (ROR $\gamma$ t).<sup>[3][4][5][6]</sup> ROR $\gamma$ t is a nuclear transcription factor that is essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.<sup>[7][8]</sup> By inhibiting ROR $\gamma$ t, JNJ-61803534 effectively suppresses the Th17-mediated inflammatory response, making it a promising therapeutic candidate for the treatment of psoriasis.<sup>[9][10]</sup>

These application notes provide a detailed protocol for inducing psoriasis-like skin inflammation in mice using imiquimod and for evaluating the therapeutic efficacy of JNJ-61803534 in this model.

# Signaling Pathway of Imiquimod-Induced Inflammation and JNJ-61803534 Intervention





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